molecular formula C25H33N7O3 B3009776 Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate CAS No. 1189425-36-2

Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate

Cat. No.: B3009776
CAS No.: 1189425-36-2
M. Wt: 479.585
InChI Key: JDOWXWMWYXAZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate is a heterocyclic compound featuring a triazoloquinoxaline core linked via a propanamido spacer to a piperidine ring substituted with an ethyl carboxylate group. This structure combines pharmacophores known for modulating biological targets, such as adenosine receptors (A1, A2A, etc.), due to the triazoloquinoxaline moiety’s resemblance to purine-based ligands . The ethyl carboxylate group enhances solubility, while the piperidine rings may improve bioavailability through favorable pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O3/c1-2-35-25(34)31-16-12-18(13-17-31)26-22(33)11-10-21-28-29-24-23(30-14-6-3-7-15-30)27-19-8-4-5-9-20(19)32(21)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOWXWMWYXAZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with piperidine in the presence of a base such as triethylamine (Et3N) and a solvent like xylene . The resulting intermediate is then further reacted with ethyl 4-aminopiperidine-1-carboxylate under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoxaline N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is a derivative of triazoloquinoxaline, which has been studied for its diverse biological activities. Triazoloquinoxaline derivatives are known to exhibit:

  • Antitumor Activity : Research indicates that triazoloquinoxaline compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival. For instance, studies have demonstrated that these compounds can effectively block MET kinase activity, which is implicated in various cancers .
  • Neuroprotective Effects : Some derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems and providing neuroprotection against oxidative stress .

Pharmacological Applications

The pharmacological profile of Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate suggests several potential applications:

  • Anxiolytic and Antidepressant Effects : The compound's structural similarity to known anxiolytics suggests it may possess similar properties. Studies on related triazolo compounds have indicated their effectiveness in reducing anxiety-like behaviors in animal models .
  • Antimicrobial Properties : Some studies suggest that triazolo derivatives can exhibit antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of triazoloquinoxaline derivatives. The results indicated that certain modifications to the piperidine moiety enhanced the antitumor efficacy against specific cancer cell lines .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of triazolo derivatives highlighted their ability to mitigate neuronal damage in models of ischemia. The study found that these compounds could reduce apoptosis and promote neuronal survival through antioxidant mechanisms .

Data Tables

Application AreaSpecific ActivityReferences
AntitumorInhibition of MET kinase activity
NeuroprotectionReduction of oxidative stress-induced damage
AnxiolyticPotential reduction of anxiety-like behaviors
AntimicrobialActivity against various bacterial strains

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Weight
Target Compound Triazoloquinoxaline Piperidinyl, propanamido, ethyl carboxylate ~500 (estimated)
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate Imidazopyridine Chloro, carbonylamide, ethyl carboxylate 350.80
Ethyl pyridopyrimidinone derivative Pyridopyrimidinone Cyano, ethoxyanilino, ethyl carboxylate ~550 (estimated)

Chemoinformatics-Based Similarity Metrics

Using Tanimoto coefficients (a binary fingerprint similarity measure), the target compound shows moderate similarity (~0.4–0.6) to imidazopyridine derivatives but lower similarity (~0.2–0.3) to pyridopyrimidinone analogs due to differences in ring systems and substituents .

Table 2: Hypothetical Tanimoto Coefficients (TC) Using Binary Fingerprints

Compound Pair TC Range Key Structural Overlaps
Target vs. Imidazopyridine derivative 0.4–0.6 Piperidine, ethyl carboxylate, amide linker
Target vs. Pyridopyrimidinone derivative 0.2–0.3 Ethyl carboxylate, piperidine

Functional and Receptor Binding Comparisons

In contrast, imidazopyridine derivatives (e.g., CAS 1010894-12-8) may exhibit stronger binding to non-adenosine targets, such as ion channels or enzymes, due to their planar, electron-deficient cores .

Physicochemical and Pharmacokinetic Properties

Both the target and imidazopyridine derivatives benefit from ethyl carboxylate groups, which improve aqueous solubility and metabolic stability.

Biological Activity

Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate (CAS No. 1189425-36-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound incorporates a triazoloquinoxaline moiety, known for its diverse biological activities, including anticancer and anticonvulsant effects. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperidine ring : Contributes to the pharmacological properties.
  • Triazolo[4,3-a]quinoxaline scaffold : Known for cytotoxic activities against various cancer cell lines.
  • Carboxylate ester : Enhances solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazoloquinoxaline scaffold. For instance, derivatives of this scaffold have shown significant cytotoxic effects against melanoma cell lines (A375) with EC50 values indicating potent activity:

CompoundEC50 (nM)Cell Line
EAPB023033A375
EAPB4003365A375
Ethyl Compound~3000A375

The aforementioned data suggest that while some derivatives exhibit strong activity, others like this compound may require further optimization to enhance potency against specific cancer types .

Anticonvulsant Activity

Compounds derived from the triazoloquinoxaline family have been evaluated for their anticonvulsant properties. A study demonstrated that certain analogs exhibited significant protective effects in animal models of seizures. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels:

CompoundModel UsedActivity
Compound AMetrazol-induced seizuresSignificant reduction in seizure frequency
Ethyl CompoundNot yet tested in vivoPotential for future studies

The existing literature indicates that similar compounds have demonstrated efficacy in reducing convulsive episodes, suggesting that this compound may also possess such properties .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of specific kinases : Triazole derivatives can inhibit kinases involved in cancer progression.
  • Interference with cellular signaling pathways : This can lead to apoptosis in cancer cells.

Furthermore, the piperidine moiety may enhance binding affinity to biological targets due to its ability to interact with various receptors and enzymes .

Case Studies

Several case studies have investigated similar compounds within the triazoloquinoxaline series:

  • Cytotoxicity in Melanoma : A study evaluated various derivatives against melanoma cell lines and identified promising candidates with low micromolar activity.
  • Anticonvulsant Screening : Compounds were screened using animal models with metrazol-induced seizures showing significant anticonvulsant properties.

These studies underscore the potential of triazoloquinoxaline derivatives as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : Focus on modular synthesis:

Triazoloquinoxaline Core : Construct via cyclization reactions, such as 5-exo-dig cyclization (e.g., using phosphorus-containing intermediates as in ) or Pd-catalyzed coupling (e.g., Suzuki-Miyaura for aromatic substituents) .

Piperidine Moieties : Use tert-butyl protection (e.g., tert-butyl piperidine carboxylate in ) to prevent unwanted side reactions during coupling. Deprotection with HCl/Et₂O yields the free piperidine .

Propanamido Linker : Introduce via acylation of the piperidine nitrogen using activated esters (e.g., HATU/DIPEA) or carbodiimide-mediated coupling () .

  • Key Tools : NMR (structural confirmation), ESI-MS (mass validation), and HPLC (purity >95%) .

Q. Which spectroscopic methods are essential for confirming the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm, triazole protons at δ 8.0–9.0 ppm) and confirm stereochemistry .
  • ESI-MS : Verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
  • IR Spectroscopy : Confirm amide bonds (C=O stretch ~1650 cm⁻¹) and triazole ring vibrations .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the triazoloquinoxaline and piperidine moieties?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ ( ) vs. Pd(OAc)₂ with ligands (e.g., XPhos) for cross-coupling reactions .
  • Solvent/Base Optimization : Use polar aprotic solvents (DME, DMF) with Na₂CO₃ or Cs₂CO₃ to enhance nucleophilicity .
  • Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) or inline HPLC to identify side products (e.g., dehalogenated intermediates) .
    • Troubleshooting : If yields are low (<40%), consider microwave-assisted synthesis or elevated temperatures (80–100°C) .

Q. What strategies resolve discrepancies in spectral data during characterization?

  • Methodological Answer :

  • 2D NMR (COSY/HSQC) : Resolve overlapping signals (e.g., piperidine vs. propanamido protons) .
  • Isotopic Labeling : Use deuterated analogs to confirm assignments (e.g., D₂O exchange for labile protons) .
  • Comparative Analysis : Cross-reference with published spectra of analogous triazoloquinoxalines () or piperidine carboxylates () .
    • Contradiction Handling : If unexpected peaks arise (e.g., impurities), employ preparative HPLC or recrystallization (ethanol/water) .

Q. How to analyze and mitigate side reactions during propanamido linker synthesis?

  • Methodological Answer :

  • Side Reaction Identification : Common issues include:
  • Over-acylation: Use stoichiometric control (1:1.2 ratio of amine to acylating agent) .
  • Racemization: Employ low-temperature (0–4°C) acylation with HOBt/DIC to minimize epimerization .
  • Purification : Silica gel chromatography (hexane/EtOAc, 3:1) or flash chromatography (Biotage systems) to isolate the desired product .
    • Advanced Tools : LC-MS to detect low-abundance byproducts (e.g., dimerized species) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.